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Introduction

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4),
has emerged as a critical regulator of a diverse range of physiological processes, including
metabolism, inflammation, and hormone secretion.[1][2][3] As a receptor for long-chain fatty
acids (LCFAs), particularly omega-3 fatty acids, GPR120 is a promising therapeutic target for
metabolic disorders such as obesity and type 2 diabetes, as well as inflammatory diseases.[4]
[5] This technical guide provides a comprehensive overview of the GPR120 Gag/11-coupled
signaling pathway, from ligand activation to downstream cellular responses. It includes a
compilation of quantitative data for key agonists, detailed experimental protocols for studying
the pathway, and visual diagrams to elucidate the complex signaling cascades and workflows.

Core Signaling Pathway: GPR120-Gaq/11 Axis

The canonical signaling pathway initiated by GPR120 activation involves its coupling to the
heterotrimeric G-protein subunit Gag/11.[6][7] This interaction triggers a cascade of intracellular
events, leading to a variety of cellular responses.

Upon binding of an agonist, such as the omega-3 fatty acid docosahexaenoic acid (DHA),
GPR120 undergoes a conformational change that facilitates the exchange of GDP for GTP on
the Gag/11 subunit.[8] This activation causes the dissociation of the Gaqg/11-GTP complex from
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the Gy dimer. The activated Gaqg/11-GTP then binds to and activates phospholipase C-3
(PLCB).[1][9][10]

PLCp, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a
membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and
diacylglycerol (DAG).[1][10] IP3 diffuses into the cytoplasm and binds to its receptor on the
endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.
[11][12] The subsequent increase in intracellular calcium concentration, along with DAG,
activates various isoforms of protein kinase C (PKC).[13] Activated PKC can then
phosphorylate a multitude of downstream target proteins, including components of the mitogen-
activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinase (ERK),
ultimately influencing gene expression and cellular function.[1]
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GPR120 Gagq/11 Signaling Pathway.

Quantitative Data on GPR120 Agonists

The potency of various compounds to activate GPR120 is a critical piece of information for
researchers and drug developers. The following tables summarize the half-maximal effective

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://resources.revvity.com/pdfs/gde-htrf-gtp-binding-assay-gi-ago.pdf
https://www.bmglabtech.com/en/application-notes/gpcr-activation-is-measured-using-cisbios-camp-and-ip1-htrf-htplex-cell-based-assay/
https://www.mdpi.com/1422-0067/26/6/2501
https://resources.revvity.com/pdfs/gde-htrf-gtp-binding-assay-gi-ago.pdf
https://www.mdpi.com/1422-0067/26/6/2501
https://www.merckmillipore.com/INTL/en/life-science-research/drug-discovery-development/lead-discovery-gpcrs/membrane-preparations/pPeb.qB.c1AAAAFClFhn1Vwf,nav
https://www.cellbiolabs.com/sites/default/files/MET-5092-inosine-assay-kit.pdf
https://pubmed.ncbi.nlm.nih.gov/12605869/
https://resources.revvity.com/pdfs/gde-htrf-gtp-binding-assay-gi-ago.pdf
https://www.benchchem.com/product/b1662810?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

concentration (EC50) and half-maximal inhibitory concentration (IC50) values for a selection of
natural and synthetic GPR120 agonists. These values are derived from different functional
assays that measure distinct points in the signaling cascade.

Table 1: EC50 Values of Natural Fatty Acids for GPR120 Activation

Fatty Acid Assay Type Cell Line EC50 (pM) Reference(s)
Docosahexaenoi )
] SRE-luciferase HEK293 1-10 [1]
c Acid (DHA)
Eicosapentaenoi ]
) SRE-luciferase HEK293 1-10 [1]
c Acid (EPA)
o-Linolenic Acid Calcium
o CHO-hGPR120 ~10-100 [5]
(ALA) Mobilization
Palmitoleate )
SRE-luciferase HEK293 1-10 [1]
(C16:1n7)

Table 2: EC50/IC50 Values of Synthetic GPR120 Agonists and Antagonists
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. Reference(s
Compound Type Assay Type Cell Line EC50/IC50
Calcium
] o 43.7 nM
TUG-891 Agonist Mobilization - [14][15]
(PEC50 7.36)
(human)
Calcium
) o 17.0 nM
TUG-891 Agonist Mobilization - [15]
(PEC50 7.77)
(mouse)
) Calcium 2.2 uM
GW9508 Agonist o HEK293 [2][3][6][16]
Mobilization (PEC50 5.46)
Compound A -arrestin 2)[11][17][18
P Agonist g ] - ~0.35 uM 2L 78)
(cpdA) Recruitment [19]
_ ERK HEK?293- Potent
NCG21 Agonist o ) [20]
Activation GPR120 Activator
ERK
Partial FFA4-
o ) ) Activation/Ca )
Grifolic Acid Agonist/Anta ) expressing - [2]
+
gonist o cells
Mobilization
Calcium
: I CHO-
AZ13581837 Agonist Mobilization 120 nM [21]
hGPR120
(human)
) B-arrestin U20s-
AZ13581837 Agonist ) 5.2nM [21]
Recruitment hGPR120
) BRET
AH-7614 Antagonist N - - [22]
Competition
) Calcium HEK293-
GSK137647A  Agonist o 42 nM [23]
Mobilization hGPR120
Experimental Protocols
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This section provides detailed methodologies for key experiments used to investigate GPR120
Gag/11-coupled signaling.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following
GPR120 activation.

Materials:

e Cells expressing GPR120 (e.g., HEK293 or CHO cells)

o Black, clear-bottom 96- or 384-well plates

o Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

e Pluronic F-127

e Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

e Probenecid

e GPR120 agonists

» Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:

o Cell Plating: Seed GPR120-expressing cells into black, clear-bottom microplates and culture
overnight to allow for cell adherence.

e Dye Loading:

o Prepare a loading buffer containing Fluo-4 AM (typically 2-5 uM), Pluronic F-127 (0.02-
0.04%), and probenecid (2.5 mM) in HBSS with HEPES.

o Remove the culture medium from the cells and add the loading buffer.

o Incubate the plate at 37°C for 30-60 minutes in the dark.
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e Agonist Preparation: Prepare serial dilutions of GPR120 agonists in HBSS with HEPES.
e Measurement:

o Place the cell plate into the fluorescence plate reader.

o Establish a stable baseline fluorescence reading.

o Add the agonist solutions to the wells and immediately begin recording the fluorescence
intensity (EXEm ~494/516 nm for Fluo-4) over time (typically 1-3 minutes).

o Data Analysis: The change in fluorescence intensity over baseline is proportional to the
increase in intracellular calcium. Dose-response curves can be generated to determine the
EC50 of the agonists.

© 2025 BenchChem. All rights reserved. 6/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Plate GPR120-expressing cells
in microplate
anubate overnighg
Prepare Fluo-4 AM
loading buffer

Remove medium and add
loading buffer to cells
Incubate at 37°C

Grepare agonist dilutions)

Measure fluorescence kinetics
upon agonist addition

l

Analyze data and
generate dose-response curves

Click to download full resolution via product page

Calcium Mobilization Assay Workflow.
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Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the production of inositol phosphates, a direct downstream product of
PLCp activation. The IP-One HTRF assay is a common method.

Materials:
e Cells expressing GPR120
o White 96- or 384-well plates
 Stimulation buffer containing Lithium Chloride (LIiCl)
e |P-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody)
e GPR120 agonists
o HTRF-compatible plate reader
Procedure:
o Cell Plating: Plate GPR120-expressing cells in white microplates and culture overnight.
o Cell Stimulation:
o Remove the culture medium.
o Add stimulation buffer containing LiCl and various concentrations of the GPR120 agonist.
o Incubate at 37°C for a specified time (e.g., 30-60 minutes).
o Detection:
o Add the IP1-d2 conjugate and the anti-IP1-cryptate antibody to the wells.

o Incubate at room temperature for 1 hour to allow for the competitive binding to reach
equilibrium.
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* Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at
620 nm and 665 nm.

o Data Analysis: The ratio of the fluorescence signals is inversely proportional to the amount of
IP1 produced. A standard curve is used to quantify the IP1 concentration.

B-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the interaction of 3-arrestin with the activated GPR120, a key event in
receptor desensitization and an alternative signaling pathway.

Materials:

e PathHunter® GPR120 -Arrestin cell line
¢ White, clear-bottom 384-well plates

o PathHunter® Cell Plating Reagent

e GPR120 agonists

e PathHunter® Detection Reagents

e Chemiluminescent plate reader

Procedure:

Cell Plating: Resuspend the PathHunter® cells in the provided plating reagent and dispense
into the microplate. Incubate overnight.

o Compound Addition: Add serial dilutions of the GPR120 agonists to the cells.
e Incubation: Incubate the plate at 37°C for 90 minutes.
e Detection:

o Equilibrate the plate to room temperature.

o Add the PathHunter® Detection Reagent.
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o Incubate at room temperature for 60 minutes in the dark.

e Measurement: Read the chemiluminescent signal using a plate luminometer.

» Data Analysis: The luminescence signal is directly proportional to the extent of 3-arrestin
recruitment.

ERK Phosphorylation Assay (Western Blot)

This method detects the phosphorylation of ERK1/2, a downstream target of the GPR120-
Gag/11-PKC signaling axis.

Materials:

e Cells expressing GPR120

e Cell culture plates

e Serum-free medium

e GPR120 agonists

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o SDS-PAGE gels and electrophoresis apparatus

o PVDF membrane and transfer apparatus

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

e Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
o HRP-conjugated secondary antibody

e Enhanced chemiluminescence (ECL) substrate

e Imaging system

Procedure:
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e Cell Treatment:
o Plate cells and grow to 80-90% confluency.
o Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
o Treat cells with GPR120 agonists for various time points.

e Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

» Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA
assay).

e Western Blotting:

o Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

o

Block the membrane with blocking buffer.

[e]

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.

o

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

[¢]

Detect the signal using ECL substrate and an imaging system.

» Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2
antibody to normalize for protein loading.

o Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK to
total ERK.
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ERK Phosphorylation Western Blot Workflow.
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Conclusion

The GPR120 Gag/11-coupled signaling pathway represents a pivotal mechanism through
which long-chain fatty acids exert their effects on cellular function, with significant implications
for metabolic and inflammatory homeostasis. This guide has provided a detailed examination of
this pathway, supported by quantitative data and robust experimental protocols. A thorough
understanding of these signaling events and the methodologies to study them is essential for
the continued exploration of GPR120 as a therapeutic target and for the development of novel
agonists and antagonists with clinical potential. The provided diagrams and tables serve as a
quick reference for researchers navigating this complex and exciting field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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